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Compound of Interest

Compound Name: 3-Tert-butylbenzaldehyde

Cat. No.: B1365090 Get Quote

An In-Depth Technical Guide to the Synthesis of 3,5-di-tert-butylbenzaldehyde

Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing

3,5-di-tert-butylbenzaldehyde, a sterically hindered aromatic aldehyde of significant interest in

medicinal chemistry, materials science, and as a versatile synthetic intermediate. The

document delves into the mechanistic underpinnings, practical execution, and comparative

analysis of the primary synthetic strategies, including direct formylation of 1,3-di-tert-

butylbenzene and the oxidation of corresponding benzyl precursors. Each section is designed

to offer researchers, scientists, and drug development professionals both theoretical insight

and actionable experimental protocols, ensuring a blend of academic rigor and field-proven

application.

Introduction: Significance and Synthetic Landscape
3,5-Di-tert-butylbenzaldehyde is a key building block in organic synthesis. Its bulky tert-butyl

groups impart unique solubility, stability, and steric properties to derivative molecules. This

structure is particularly valuable in the development of complex molecules such as porphyrins,

dipyrromethanes, and various pharmaceutical agents. The aldehyde functional group serves as

a reactive handle for a multitude of chemical transformations, including condensations,

oxidations, and reductions, making it a crucial precursor for more elaborate molecular

architectures.

The synthesis of this aldehyde, however, is not without its challenges. The steric hindrance

imposed by the two tert-butyl groups can significantly influence the reactivity of the aromatic
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ring and the choice of synthetic strategy. This guide explores the most prevalent and effective

methods for its preparation, focusing on the causality behind experimental choices to provide a

self-validating framework for laboratory synthesis.

Physicochemical and Spectroscopic Data
A thorough understanding of the target compound's properties is fundamental for its synthesis,

purification, and characterization.

Property Value Reference

IUPAC Name 3,5-di-tert-butylbenzaldehyde [1]

CAS Number 17610-00-3

Molecular Formula C₁₅H₂₂O

Molecular Weight 218.33 g/mol [1]

Appearance Solid

Melting Point 85-89 °C

SMILES
CC(C)

(C)c1cc(C=O)cc(c1)C(C)(C)C

InChIKey
BRUITYMDHWNCIG-

UHFFFAOYSA-N
[1]

Spectroscopic data for confirmation of the product structure is available through public

databases such as PubChem and the NIST WebBook.[1][2][3]

Synthetic Strategies: Pathways and Protocols
The synthesis of 3,5-di-tert-butylbenzaldehyde can be broadly categorized into two primary

approaches: direct introduction of the formyl group onto the aromatic ring and modification of a

pre-existing side chain.

Direct Formylation of 1,3-di-tert-butylbenzene
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This approach is the most direct, involving an electrophilic aromatic substitution reaction to

attach a formyl (-CHO) group to the 1,3-di-tert-butylbenzene starting material. The two tert-butyl

groups are meta-directing and activating, guiding the formylation to the C5 position (equivalent

to C1).

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic

compounds.[4][5] It employs a Vilsmeier reagent, typically a chloroiminium salt, generated in

situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride

(POCl₃).[5][6] The iminium ion is a relatively weak electrophile, making this reaction highly

suitable for activated arenes like 1,3-di-tert-butylbenzene.[6]

Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a

chloroiminium ion) from DMF and POCl₃. The electron-rich aromatic ring then attacks this

electrophile. The resulting intermediate is subsequently hydrolyzed during aqueous workup to

yield the final aldehyde.[5]
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Vilsmeier Reagent Formation

Formylation & Hydrolysis

DMF
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(Vilsmeier Reagent)

 + POCl₃

POCl₃

1,3-di-tert-butylbenzene
Iminium Salt Intermediate

 + Vilsmeier Reagent
3,5-di-tert-butylbenzaldehyde

 + H₂O

H₂O (Workup)

3,5-di-tert-butylbenzyl halide

Quaternary Ammonium Salt

 Alkylation 
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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